Cas no 913828-84-9 (4-(2-Fluorophenoxy)benzoic Acid)

4-(2-Fluorophenoxy)benzoic Acid is a fluorinated aromatic carboxylic acid derivative with a molecular formula of C₁₃H₉FO₃. This compound is characterized by the presence of a benzoic acid core substituted with a 2-fluorophenoxy group, which enhances its reactivity and utility in organic synthesis. It serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of active ingredients requiring fluorinated aromatic motifs. The fluorine substitution improves metabolic stability and binding affinity in target molecules. Its crystalline solid form and well-defined structure facilitate precise synthetic applications. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety measures due to its potential irritant properties.
4-(2-Fluorophenoxy)benzoic Acid structure
913828-84-9 structure
Product Name:4-(2-Fluorophenoxy)benzoic Acid
CAS No:913828-84-9
MF:C13H9FO3
MW:232.207167387009
CID:749218
Update Time:2025-06-08

4-(2-Fluorophenoxy)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(2-fluorophenoxy)-
    • 4-(2-FLUOROPHENOXY)BENZOIC ACID
    • 4-(2-Fluorophenoxy)benzoic Acid
    • Inchi: 1S/C13H9FO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16)
    • InChI Key: HXVPPFRFMKAQFF-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OC1C=CC(C(=O)O)=CC=1

4-(2-Fluorophenoxy)benzoic Acid Pricemore >>

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4-(2-Fluorophenoxy)benzoic Acid
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$ 50.00 2022-06-05
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$ 160.00 2022-06-05
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 4-(2-Fluorophenoxy)benzoic Acid

Comprehensive Overview of 4-(2-Fluorophenoxy)benzoic Acid (CAS No. 913828-84-9): Properties, Applications, and Research Insights

4-(2-Fluorophenoxy)benzoic Acid (CAS 913828-84-9) is a fluorinated aromatic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoic acid derivative combines a fluorophenoxy moiety with a carboxylic acid functional group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C13H9FO3, and molecular weight of 232.21 g/mol position it as a valuable building block in medicinal chemistry.

Recent studies highlight the growing demand for fluorinated organic compounds like 4-(2-Fluorophenoxy)benzoic Acid, driven by their enhanced metabolic stability and membrane permeability in drug design. The compound's CAS 913828-84-9 is frequently searched in chemical databases, reflecting its relevance in developing kinase inhibitors and anti-inflammatory agents. Researchers particularly value the 2-fluorophenoxy group for its ability to modulate electronic effects in target molecules.

From a synthetic perspective, 4-(2-Fluorophenoxy)benzoic Acid serves as a precursor for heterocyclic compounds and biaryl ethers. Its carboxylic acid functionality allows for easy derivatization via esterification or amidation reactions, while the fluorine atom offers opportunities for further functionalization through cross-coupling reactions. These properties align with current trends in fragment-based drug discovery (FBDD), where small, rigid molecules like this are used to probe protein binding sites.

Environmental and regulatory considerations for CAS 913828-84-9 follow standard protocols for fluorinated aromatic acids. While not classified as hazardous, proper handling procedures are recommended due to potential irritation from the carboxylic acid group. The compound's stability under ambient conditions makes it suitable for standard laboratory storage, contributing to its popularity in high-throughput screening applications.

Analytical characterization of 4-(2-Fluorophenoxy)benzoic Acid typically involves HPLC purification and confirmation via NMR spectroscopy (particularly 19F-NMR) and mass spectrometry. The fluorine atom produces distinctive splitting patterns in NMR spectra, serving as a diagnostic marker for quality control. These analytical features address common queries from researchers about compound verification methods and purity assessment techniques.

In material science applications, the fluorophenoxy-benzoic acid structure demonstrates potential as a liquid crystal precursor. The molecule's planar geometry and dipole moment from the fluorine substituent enable interesting mesophase behavior, aligning with growing interest in fluorinated liquid crystals for display technologies. This dual applicability in both life sciences and materials research underscores the compound's interdisciplinary value.

The patent landscape reveals increasing references to 913828-84-9 in filings related to small molecule therapeutics, particularly for metabolic disorders and central nervous system targets. This correlates with search trends showing heightened interest in fluorine in drug design and phenoxy-based pharmacophores. The compound's logP value (predicted around 3.2) makes it particularly interesting for blood-brain barrier penetration studies.

From a commercial availability standpoint, 4-(2-Fluorophenoxy)benzoic Acid is offered by several fine chemical suppliers with typical purity grades ranging from 95% to 99%. Current market analysis indicates stable pricing for this research chemical, with bulk quantities available for scale-up synthesis projects. The compound's SDS information and technical data sheets are among the most requested documents, reflecting industry focus on regulatory compliance.

Future research directions for CAS 913828-84-9 may explore its potential in PROTAC technology (Proteolysis Targeting Chimeras) as a linker component, given its rigid aromatic structure. The compound's hydrogen bonding capacity from the carboxylic acid group and lipophilic character from the fluorinated ring system offer interesting possibilities for molecular glue development. These applications respond to trending searches about targeted protein degradation strategies.

In conclusion, 4-(2-Fluorophenoxy)benzoic Acid represents a compelling case study in how fluorinated building blocks enable modern drug discovery and materials innovation. Its CAS 913828-84-9 identifier serves as a gateway to understanding broader trends in medicinal chemistry and fluorine chemistry. As research continues to uncover new applications for this versatile compound, its role in advancing precision medicine and smart materials is likely to expand significantly.

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